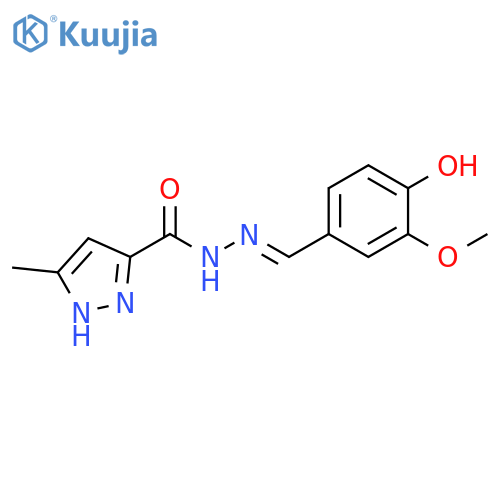

Cas no 1285651-95-7 (N'-(1E)-(4-hydroxy-3-methoxyphenyl)methylidene-3-methyl-1H-pyrazole-5-carbohydrazide)

1285651-95-7 structure

商品名:N'-(1E)-(4-hydroxy-3-methoxyphenyl)methylidene-3-methyl-1H-pyrazole-5-carbohydrazide

N'-(1E)-(4-hydroxy-3-methoxyphenyl)methylidene-3-methyl-1H-pyrazole-5-carbohydrazide 化学的及び物理的性質

名前と識別子

-

- N'-(1E)-(4-hydroxy-3-methoxyphenyl)methylidene-3-methyl-1H-pyrazole-5-carbohydrazide

- (E)-N-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

- 1H-Pyrazole-3-carboxylic acid, 5-methyl-, (2E)-2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide

- N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

- (E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

- N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide

- F1092-0905

- AKOS001611197

- N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

- 1285651-95-7

-

- インチ: 1S/C13H14N4O3/c1-8-5-10(16-15-8)13(19)17-14-7-9-3-4-11(18)12(6-9)20-2/h3-7,18H,1-2H3,(H,15,16)(H,17,19)/b14-7+

- InChIKey: KRVQXHXVRHKZHY-VGOFMYFVSA-N

- ほほえんだ: N1C(C)=CC(C(N/N=C/C2=CC=C(O)C(OC)=C2)=O)=N1

計算された属性

- せいみつぶんしりょう: 274.10659032g/mol

- どういたいしつりょう: 274.10659032g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 364

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 99.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- 密度みつど: 1.35±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 9.11±0.31(Predicted)

N'-(1E)-(4-hydroxy-3-methoxyphenyl)methylidene-3-methyl-1H-pyrazole-5-carbohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1092-0905-25mg |

N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide |

1285651-95-7 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1092-0905-3mg |

N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide |

1285651-95-7 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1092-0905-20μmol |

N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide |

1285651-95-7 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1092-0905-40mg |

N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide |

1285651-95-7 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1092-0905-5mg |

N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide |

1285651-95-7 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1092-0905-2mg |

N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide |

1285651-95-7 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1092-0905-5μmol |

N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide |

1285651-95-7 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1092-0905-20mg |

N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide |

1285651-95-7 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1092-0905-15mg |

N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide |

1285651-95-7 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1092-0905-10μmol |

N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide |

1285651-95-7 | 90%+ | 10μl |

$69.0 | 2023-05-17 |

N'-(1E)-(4-hydroxy-3-methoxyphenyl)methylidene-3-methyl-1H-pyrazole-5-carbohydrazide 関連文献

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

1285651-95-7 (N'-(1E)-(4-hydroxy-3-methoxyphenyl)methylidene-3-methyl-1H-pyrazole-5-carbohydrazide) 関連製品

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 124-83-4((1R,3S)-Camphoric Acid)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量